5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole
CAS No.: 2549063-40-1
Cat. No.: VC11816166
Molecular Formula: C12H17N5OS
Molecular Weight: 279.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549063-40-1 |
|---|---|
| Molecular Formula | C12H17N5OS |
| Molecular Weight | 279.36 g/mol |
| IUPAC Name | 5-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-3-(2-methoxyethyl)-1,2,4-thiadiazole |
| Standard InChI | InChI=1S/C12H17N5OS/c1-18-5-2-11-14-12(19-15-11)17-7-10(8-17)6-16-4-3-13-9-16/h3-4,9-10H,2,5-8H2,1H3 |
| Standard InChI Key | LNDSQAUASRAPNT-UHFFFAOYSA-N |
| SMILES | COCCC1=NSC(=N1)N2CC(C2)CN3C=CN=C3 |
| Canonical SMILES | COCCC1=NSC(=N1)N2CC(C2)CN3C=CN=C3 |
Introduction
The compound 5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole is a complex organic molecule featuring a unique combination of heterocyclic rings, including an imidazole ring, an azetidine ring, and a thiadiazole moiety. This structural complexity imparts significant chemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.
Biological Activity
Compounds containing thiadiazole and imidazole structures often demonstrate notable biological activities, including antimicrobial properties. Preliminary studies suggest that 5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole may exhibit similar properties, making it a candidate for further development in therapeutic applications.
Potential Applications
Given its unique structural features, this compound has potential applications in various fields:
-
Medicinal Chemistry: The combination of heterocyclic rings may confer biological activity, particularly in inhibiting bacterial growth or modulating enzymatic activity.
-
Materials Science: Its structural complexity enhances its potential applications in materials science, although specific applications in this field are not well-documented.
Comparison with Similar Compounds
Several compounds share structural features with 5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole. A comparison of these compounds highlights their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-y}-6-(methylsulfanyl)-1,3-benzothiazole | Contains imidazole and azetidine rings | Benzothiazole moiety adds distinct reactivity |
| 5-chloro-2-{3-[imidazolylmethyl]azetidin}-4-methyl-benzothiazole | Similar azetidine structure | Chlorine substitution alters reactivity |
| 2-{3-[imidazolylmethyl]azetidin}-6-methyl-benzothiazole | Contains benzothiazole and azetidine | Lacks thiadiazole structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume